molecular formula C17H28N2O B3851304 1-[(4-Butoxyphenyl)methyl]-4-methyl-1,4-diazepane

1-[(4-Butoxyphenyl)methyl]-4-methyl-1,4-diazepane

Cat. No.: B3851304
M. Wt: 276.4 g/mol
InChI Key: XIQKCSOBYQXUEA-UHFFFAOYSA-N
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Description

1-[(4-Butoxyphenyl)methyl]-4-methyl-1,4-diazepane is an organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a butoxyphenyl group attached to a diazepane ring, which is further substituted with a methyl group. The structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-3-4-14-20-17-8-6-16(7-9-17)15-19-11-5-10-18(2)12-13-19/h6-9H,3-5,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQKCSOBYQXUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Butoxyphenyl)methyl]-4-methyl-1,4-diazepane typically involves the reaction of 4-butoxybenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods: On an industrial scale, the production of 1-[(4-Butoxyphenyl)methyl]-4-methyl-1,4-diazepane may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Butoxyphenyl)methyl]-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

1-[(4-Butoxyphenyl)methyl]-4-methyl-1,4-diazepane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Butoxyphenyl)methyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-[(4-Butoxyphenyl)methyl]piperazine: Shares a similar butoxyphenyl group but differs in the ring structure, which is a piperazine instead of a diazepane.

    4-Butoxyaniline: Contains the butoxyphenyl group but lacks the diazepane ring, making it structurally simpler.

Uniqueness: 1-[(4-Butoxyphenyl)methyl]-4-methyl-1,4-diazepane is unique due to its specific combination of a butoxyphenyl group and a diazepane ring with a methyl substitution. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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